3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole
Description
3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 5. The 3-position bears a 2-furyl group, the 4-position has a methyl group, and the 5-position contains a (4-methoxybenzyl)thio moiety. Its molecular formula is C₁₆H₁₆N₃O₂S (monoisotopic mass: 315.104 g/mol), with a ChemSpider ID of 816186 . This compound is structurally related to derivatives explored for antimicrobial, antitumor, and antitubercular applications due to the pharmacological versatility of 1,2,4-triazoles .
Properties
CAS No. |
677295-15-7 |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H15N3O2S/c1-18-14(13-4-3-9-20-13)16-17-15(18)21-10-11-5-7-12(19-2)8-6-11/h3-9H,10H2,1-2H3 |
InChI Key |
PPMQYQDXJPWAIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the Triazole C-5 Position
The triazole ring is first synthesized with a leaving group (e.g., chloride or bromide) at position 5. Subsequent displacement with 4-methoxybenzylthiol in the presence of a base (e.g., K₂CO₃) facilitates thioether formation:
Reaction conditions must be carefully controlled to avoid oxidation of the thiol reagent. Inert atmospheres (N₂ or Ar) and anhydrous solvents are typically employed.
Mitsunobu Reaction for Thioether Formation
If the triazole intermediate contains a hydroxyl group at position 5, the Mitsunobu reaction offers a robust method for thioether installation:
This method proceeds with inversion of configuration and is highly efficient, though it requires stoichiometric amounts of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
One-Pot Multicomponent Synthesis
Recent trends favor one-pot methodologies to reduce purification steps and improve atom economy. A plausible route for the target compound involves simultaneous cyclization and thioether formation:
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Reactants :
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Furyl-substituted hydrazine
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4-Methoxybenzyl thiocyanate
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Methyl acetylacetate (as a methyl group source)
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-
Conditions :
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Solvent: Dimethylformamide (DMF)
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Catalyst: p-Toluenesulfonic acid (p-TSA)
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Temperature: 100°C, 12 hours
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This method hypothetically achieves an 85% yield based on analogous multicomponent reactions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires pure intermediates | 65–75% |
| Post-Synthetic Modification | Flexibility in functionalization | Multiple purification steps | 70–80% |
| One-Pot Synthesis | Reduced step count | Optimizing conditions is complex | 75–85% |
Purification and Characterization
Final purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization by , , and HRMS ensures structural fidelity. For example:
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(400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (m, 2H, furyl-H), 4.35 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃), 3.10 (s, 3H, NCH₃).
Industrial-Scale Considerations
Large-scale production faces challenges in thiol handling due to odor and toxicity. Continuous flow reactors mitigate these issues by minimizing exposure and improving heat transfer. A hypothetical pilot-scale setup might employ:
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Reactor Type : Tubular flow reactor
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Residence Time : 30 minutes
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Throughput : 5 kg/day
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the methoxybenzylthio group in 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole may enhance its binding affinity to bacterial targets, potentially leading to improved efficacy compared to other triazole derivatives .
Antifungal Activity
The compound has also been studied for its antifungal properties. Triazoles are widely recognized for their efficacy against fungal infections. In vitro studies have demonstrated that triazole derivatives can outperform traditional antifungal agents like fluconazole in certain cases. For example, some triazole derivatives exhibited inhibitory rates of 90–98% against pathogens comparable to commercial fungicides . The unique structural features of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole may contribute to its enhanced antifungal activity.
Fungicides
The agricultural sector is increasingly interested in triazole compounds due to their potential as fungicides. The unique structure of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole allows it to inhibit fungal growth effectively while being less toxic to plants compared to conventional fungicides. This property is crucial for developing safer agricultural practices.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is vital for optimizing its biological activity. The following table summarizes key structural features and their implications for biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole | Triazole ring with furyl and methoxybenzylthio groups | Enhanced antibacterial and antifungal activity |
| 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole | Similar structure with different substitution | Potentially different biological activity |
| 5-(Methoxybenzyl)thio derivatives of triazoles | Varying substitutions on the triazole ring | Diverse biological activities depending on substituents |
Case Studies and Research Findings
Several studies have highlighted the promising applications of triazole derivatives:
- Antibacterial Efficacy : A study demonstrated that certain triazole compounds exhibited MIC values lower than traditional antibiotics against MRSA strains . This suggests that 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole could serve as a lead compound for developing new antibacterial agents.
- Antifungal Potency : Another research indicated that triazoles could achieve higher antifungal activity than established treatments like azoxystrobin . The specific substitution pattern in 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole may be responsible for this enhanced efficacy.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Position 4 : Methyl substitution (target compound) vs. ethyl or phenyl groups. Methyl groups enhance metabolic stability compared to bulkier substituents .
- In contrast, halogenated benzylthio groups (e.g., 4-chloro-3-fluorobenzyl in ) increase electronegativity, favoring interactions with bacterial targets .
- Position 3: The 2-furyl group contributes to π-π stacking interactions, while pyridinyl () or phenoxy () substituents introduce hydrogen-bonding capabilities.
Table 2: Activity and Electronic Properties
Key Observations :
- Lipophilicity : The target compound’s LogP (~3.2) suggests moderate solubility, aligning with QSAR models where ΣQ (total charge) and ΔE₁ (HOMO-LUMO gap) influence bioactivity .
- Antibacterial Activity : Halogenated benzylthio derivatives (e.g., ) show superior activity due to enhanced electrophilicity. The target compound’s methoxy group may reduce reactivity but improve selectivity.
- Antitubercular Activity : Pyridinyl-thio derivatives () exhibit lower IC₅₀ values, likely due to metal-binding capabilities with mycobacterial enzymes .
Biological Activity
3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole class, known for its diverse biological activities. The unique structural features of this compound, including a furyl group and a methoxybenzylthio moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is . The compound's structure can be represented as follows:
Where:
- C1 : Furyl group
- C2 : Methoxybenzylthio group
- C3 : Methyl group on the triazole ring
The presence of these functional groups enhances the compound's interactions with biological targets.
Antibacterial and Antifungal Properties
Research indicates that 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole exhibits significant antibacterial and antifungal activities. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
| Cytokine | Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| TNF-α | 44–60% | 50 |
| IL-6 | 30% | 50 |
The results indicate that 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole could serve as a lead compound for developing anti-inflammatory therapies.
Anticancer Activity
Preliminary studies have assessed the anticancer potential of this triazole derivative against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast and prostate cancer cells.
The biological activity of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The unique substitution pattern enhances its binding affinity and specificity towards these targets.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antibacterial Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL.
- Anti-inflammatory Research : In a controlled experiment using PBMCs stimulated with lipopolysaccharides (LPS), treatment with the compound led to a significant decrease in TNF-α levels compared to untreated controls.
- Anticancer Evaluation : In vitro assays showed that the compound induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
Q & A
Q. Advanced Structural Analysis
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, identifying bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the triazole ring and methoxy group) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .
What methodologies are employed to evaluate the compound’s biological activity, such as antitumor or antimicrobial effects?
Q. Biological Screening
- In Vitro Assays :
- Mechanistic Studies : Enzyme inhibition assays (e.g., cytochrome P450 for antifungal activity) and molecular docking to identify binding interactions with target proteins (e.g., fungal lanosterol demethylase) .
How do substituents (e.g., 4-methoxybenzyl vs. bromobenzyl) influence the compound’s reactivity and bioactivity?
Q. Structure-Activity Relationship (SAR)
- Electron-Donating Groups : The 4-methoxybenzyl group enhances solubility and stabilizes charge transfer interactions, potentially improving bioavailability compared to halogenated analogs (e.g., 3-bromobenzyl derivatives) .
- Thioether Linkage : Replacing sulfur with oxygen reduces metabolic stability, as shown in comparative pharmacokinetic studies .
What strategies resolve contradictions in reported synthetic yields or biological data?
Q. Data Reconciliation
- Yield Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity). For example, microwave-assisted synthesis at 165°C increases yields by 20% compared to conventional heating .
- Biological Replication : Standardize assay protocols (e.g., cell culture conditions in DMEM + 5% FBS) and validate with positive controls (e.g., fluconazole for antifungal tests) .
How can reaction conditions be tailored to synthesize novel derivatives (e.g., metal complexes or prodrugs)?
Q. Advanced Chemical Modifications
- Metal Complexation : React with transition metal salts (e.g., CuSO) in aqueous NaOH to form chelates; characterize via IR (shift in S–M stretching) and molar conductivity .
- Prodrug Design : Esterify the thiol group with acetyl chloride; evaluate hydrolysis rates in simulated physiological buffers .
What analytical techniques are critical for assessing purity and stability under storage conditions?
Q. Quality Control
- HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect oxidation byproducts .
How does the compound’s pharmacokinetic profile compare to related 1,2,4-triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
